molecular formula C17H16N2O7 B11497897 Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester

Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester

Cat. No.: B11497897
M. Wt: 360.3 g/mol
InChI Key: IXUKXGUQBNMNHS-NRSBDZSJSA-N
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Description

Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline moiety, which is known for its biological activity, and a methoxycarbonyl group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with a suitable dicarboxylic acid ester. The reaction conditions often require a catalyst, such as a Lewis acid, and may be carried out under reflux in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the quinoxaline moiety is known for its antimicrobial and anticancer properties. This compound could be investigated for its potential biological activity and used in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties might also make it suitable for use in electronic materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The quinoxaline moiety can intercalate with DNA, potentially disrupting cellular processes. In chemical reactions, the methoxycarbonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activity.

    Dimethyl fumarate: Shares the methoxycarbonyl group but lacks the quinoxaline moiety.

    Methyl 3-oxobutanoate: Contains a similar ester functionality but a different core structure.

Uniqueness

Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester is unique due to the combination of the quinoxaline moiety and the methoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

trimethyl (Z,3E)-3-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C17H16N2O7/c1-24-12(20)8-9(16(22)25-2)13(17(23)26-3)14-15(21)19-11-7-5-4-6-10(11)18-14/h4-8,18H,1-3H3,(H,19,21)/b9-8-,14-13+

InChI Key

IXUKXGUQBNMNHS-NRSBDZSJSA-N

Isomeric SMILES

COC(=O)/C=C(/C(=C\1/C(=O)NC2=CC=CC=C2N1)/C(=O)OC)\C(=O)OC

Canonical SMILES

COC(=O)C=C(C(=C1C(=O)NC2=CC=CC=C2N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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